4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl acetate
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Overview
Description
4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE is a complex organic compound that features a furan ring, a piperazine ring, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is further reacted with phenyl acetate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may produce the corresponding alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and piperazine moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(FURAN-2-CARBONYL)PIPERAZINE: Shares the furan and piperazine moieties but lacks the phenyl acetate group.
PHENYL ACETATE DERIVATIVES: Compounds with similar phenyl acetate groups but different substituents on the aromatic ring.
Uniqueness
4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE is unique due to the combination of its furan, piperazine, and phenyl acetate moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C18H18N2O5 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C18H18N2O5/c1-13(21)25-15-6-4-14(5-7-15)17(22)19-8-10-20(11-9-19)18(23)16-3-2-12-24-16/h2-7,12H,8-11H2,1H3 |
InChI Key |
CYWVSBUCHDHHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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